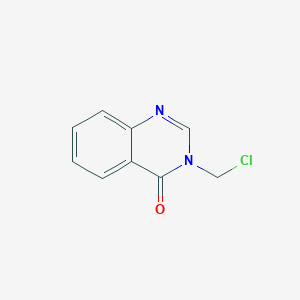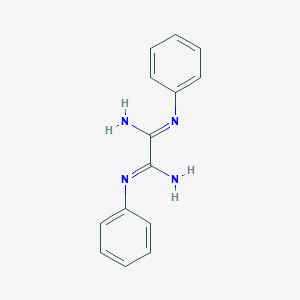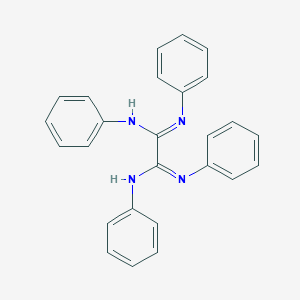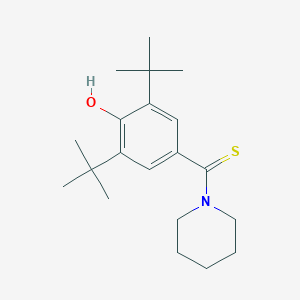
1-(4-Bromphenyl)-5-methyl-1H-1,2,3-triazol-4-carbonsäure
Übersicht
Beschreibung
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as BMTCA) is a heterocyclic carboxylic acid that has been studied extensively in recent years. BMTCA is a synthetic compound that has been found to have potential applications in the fields of pharmaceuticals, medicine, and chemistry. It is a promising compound due to its unique structure, which includes a bromine atom and a triazole ring. BMTCA has been found to possess a variety of properties that make it an attractive choice for research and development.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Anti-mikrobielle Wirkstoffe
Diese Verbindung wurde auf ihr Potenzial bei der Entwicklung neuer antimikrobieller Wirkstoffe untersucht. Das Vorhandensein des Triazolrings, der für seine biologische Aktivität bekannt ist, macht ihn zu einem Kandidaten für die Synthese von Derivaten, die Gram-positive Krankheitserreger bekämpfen könnten, insbesondere solche, die mit Biofilm-Infektionen wie Enterococcus faecium assoziiert sind .
Pharmakologie: Antileishmaniale und Antimalaria-Aktivitäten
In der Pharmakologie haben Derivate dieser Verbindung vielversprechende antileishmaniale und antimalaria-Aktivitäten gezeigt. Diese Eigenschaften sind von Bedeutung bei der Suche nach neuen Behandlungen gegen Leishmaniose und Malaria, Krankheiten, die Millionen Menschen weltweit betreffen .
Biochemie: Enzym-Inhibitionsstudien
Die Derivate der Verbindung wurden in der Biochemie für Enzym-Inhibitionsstudien eingesetzt. Dies ist entscheidend, um Krankheitsmechanismen zu verstehen und Medikamente zu entwickeln, die die Enzymaktivität bei pathologischen Zuständen modulieren können .
Materialwissenschaft: Dynamische Klickchemie
In der Materialwissenschaft können die Derivate der Verbindung in Anwendungen der dynamischen Klickchemie verwendet werden. Dazu gehört die Bildung reversibler Bindungen in Polymeren oder Beschichtungen, was zur Entwicklung von selbstheilenden Materialien führen kann .
Umweltwissenschaften: Analytische Anwendungen
Während direkte Anwendungen in den Umweltwissenschaften nicht gefunden wurden, wurden verwandte Verbindungen mit Bromphenylgruppen in der analytischen Chemie als Reagenzien verwendet. Diese Anwendungen könnten sich möglicherweise auf die Umweltüberwachung und den Schadstoffnachweis erstrecken .
Landwirtschaft: Schädlings- und Krankheitsbekämpfung
Verbindungen mit dem Triazol-Kern sind für ihre Verwendung in der Landwirtschaft bekannt, insbesondere in der Schädlings- und Krankheitsbekämpfung. Sie können als Grundlage für die Synthese von Pestiziden oder Fungiziden dienen, die dazu beitragen, Nutzpflanzen vor verschiedenen Krankheiten und Schädlingen zu schützen .
Organische Synthese: Bausteine
Die Verbindung dient als Baustein in der organischen Synthese. Ihre Derivate können verwendet werden, um komplexe Moleküle für verschiedene chemische Reaktionen zu erzeugen, was zur Synthese neuer organischer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen beiträgt .
Arzneimittelentwicklung und -forschung: Entwicklung von Leitstrukturen
In der Arzneimittelforschung ist die Struktur der Verbindung wertvoll für die Entwicklung neuer Medikamente. Ihre Derivate können als Leitstrukturen für die Entwicklung neuartiger Therapeutika dienen, da sie vielfältige pharmakologische Wirkungen aufweisen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as 1° benzylic halides, typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to alterations in gene expression and disrupt normal cellular functions, potentially resulting in cell death or dysfunction.
Molecular Mechanism
At the molecular level, 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through various mechanisms. One key mechanism is the binding interaction with enzymes such as acetylcholinesterase, leading to enzyme inhibition . This inhibition can disrupt normal neurotransmission by preventing the breakdown of acetylcholine. Additionally, the compound may interact with other biomolecules, altering their structure and function. These interactions can result in changes in gene expression and cellular signaling pathways, further influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its potency and effectiveness . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, including persistent oxidative stress and enzyme inhibition.
Dosage Effects in Animal Models
The effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can induce significant toxic effects, including neurotoxicity and oxidative stress . These adverse effects are dose-dependent and can lead to severe health consequences in animal models, highlighting the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on the body, including its toxicity and therapeutic potential. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTYOFQUENAVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179261 | |
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20725-34-2 | |
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)
![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)
![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)
![6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475033.png)
![6-(4-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475035.png)
![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)
![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)

![1H-indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone]](/img/structure/B475081.png)
![N-[5-anilino-2-(1H-benzimidazol-2-yl)-6H-1,3,4-thiadiazin-6-ylidene]-N-phenylamine](/img/structure/B475131.png)



